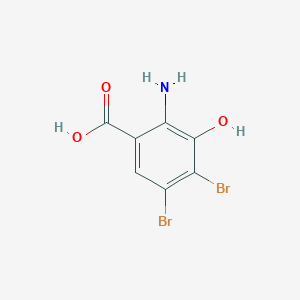![molecular formula C23H35N3O4 B14775474 Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester CAS No. 2758672-47-6](/img/structure/B14775474.png)
Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester is an organic compound with the molecular formula C22H33N3O4 and a molecular weight of 403.515 g/mol . This compound is known for its unique structure, which includes a quinoline moiety and tert-butyl ester groups. It is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester typically involves multiple steps. One common method includes the reaction of quinoline derivatives with tert-butyl esters under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and purity, ensuring that the final product meets the required specifications for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
科学研究应用
Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
相似化合物的比较
- Imidodicarbonic acid, 2-[4-methylenecyclohexyl]-, 1,3-bis(1,1-dimethylethyl) ester
- Imidodicarbonic acid, 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,3-bis(1,1-dimethylethyl) ester
Comparison: Compared to similar compounds, imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester is unique due to its quinoline moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .
属性
CAS 编号 |
2758672-47-6 |
|---|---|
分子式 |
C23H35N3O4 |
分子量 |
417.5 g/mol |
IUPAC 名称 |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]imino]butyl]carbamate |
InChI |
InChI=1S/C23H35N3O4/c1-22(2,3)29-20(27)26(21(28)30-23(4,5)6)16-8-7-14-24-18-13-9-11-17-12-10-15-25-19(17)18/h10,12,14-15,18H,7-9,11,13,16H2,1-6H3/t18-/m0/s1 |
InChI 键 |
ZTTLXHICYJNMTE-SFHVURJKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N(CCCC=N[C@H]1CCCC2=C1N=CC=C2)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)N(CCCC=NC1CCCC2=C1N=CC=C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


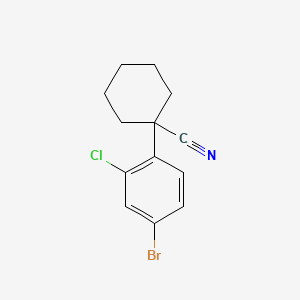
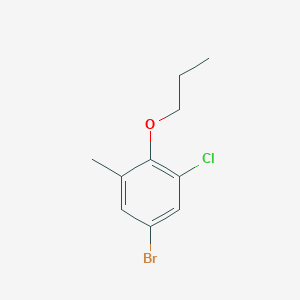

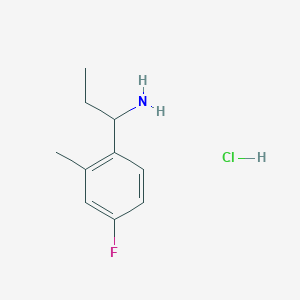
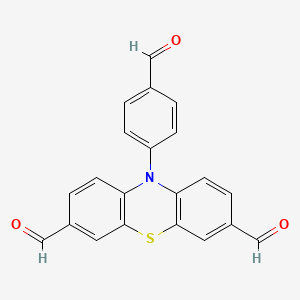
![1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)
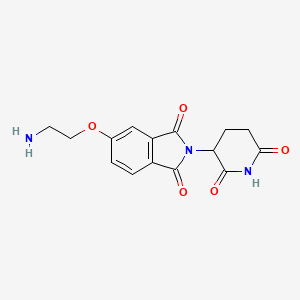
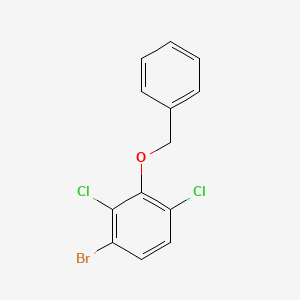
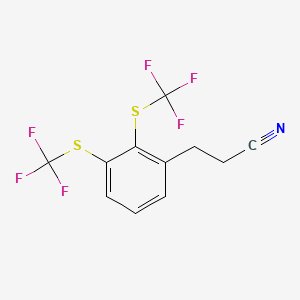
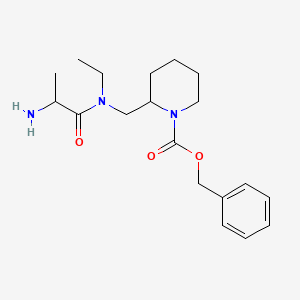
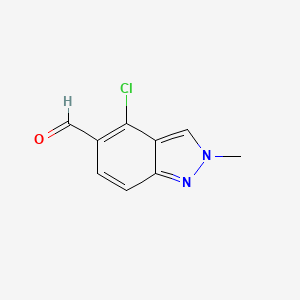

![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)
